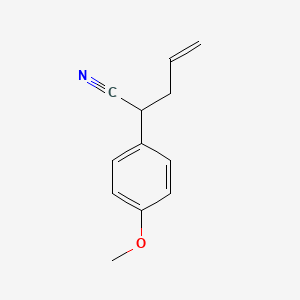
2-(4-Methoxyphenyl)pent-4-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)pent-4-enenitrile is an organic compound characterized by the presence of a methoxyphenyl group attached to a pentenenitrile chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)pent-4-enenitrile typically involves the reaction of 4-methoxybenzyl alcohol with a suitable nitrile compound under specific conditions. One common method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, which employs boron reagents and palladium catalysts . The reaction conditions often include the use of an inert atmosphere, such as argon, and solvents like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methoxyphenyl)pent-4-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenyl)pent-4-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-(4-Methoxyphenyl)pent-4-enenitrile exerts its effects involves interactions with molecular targets and pathways The methoxyphenyl group can participate in various chemical interactions, while the nitrile group may engage in nucleophilic or electrophilic reactions
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Butenyl cyanide
- 4-Pentenenitrile
- But-3-enyl cyanide
Uniqueness
2-(4-Methoxyphenyl)pent-4-enenitrile is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Biologische Aktivität
2-(4-Methoxyphenyl)pent-4-enenitrile is a compound with potential biological significance due to its unique chemical structure, which features a methoxyphenyl group and a nitrile functional group. This article explores its biological activity, mechanisms of action, and potential applications in medicine and industry, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H13N. The presence of the methoxy group enhances its lipophilicity, potentially influencing its interaction with biological membranes and biomolecules.
The biological activity of this compound may involve several mechanisms:
- Interactions with Biomolecules : The methoxyphenyl group can participate in hydrogen bonding and π-π stacking interactions, while the nitrile group may engage in nucleophilic or electrophilic reactions, facilitating interactions with various molecular targets.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, although detailed enzymatic studies are needed to confirm these interactions.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, bioactive compounds derived from microbial sources have shown promising anticancer activity against various cancer cell lines, suggesting that this compound could be explored for similar applications .
Table 1: Summary of Anticancer Activities of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Bioactive Compound A | HepG2 | 20 | |
| Bioactive Compound B | MCF7 | 15 |
Antimicrobial Activity
Compounds similar to this compound have also demonstrated antimicrobial properties. Research indicates that small molecular weight compounds from microbial origins possess dual roles as antimicrobial peptides (AMPs) and anticancer peptides (ACPs) . This dual activity suggests potential for this compound in therapeutic applications.
Case Studies
- Study on Anticancer Activity : A study investigated the cytotoxic effects of various bioactive compounds on prostate cancer cell lines. The findings suggested that compounds with structural similarities to this compound exhibited significant antiproliferative effects, warranting further investigation into this compound’s potential .
- Microbial-Derived Compounds : Another study highlighted the efficacy of microbial-derived bioactive compounds against a range of pathogens. The results indicated that these compounds could serve as templates for developing new antimicrobial agents .
Eigenschaften
Molekularformel |
C12H13NO |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)pent-4-enenitrile |
InChI |
InChI=1S/C12H13NO/c1-3-4-11(9-13)10-5-7-12(14-2)8-6-10/h3,5-8,11H,1,4H2,2H3 |
InChI-Schlüssel |
BAZHMASCXZLODF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(CC=C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















